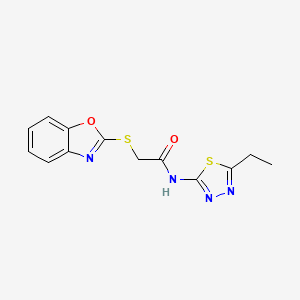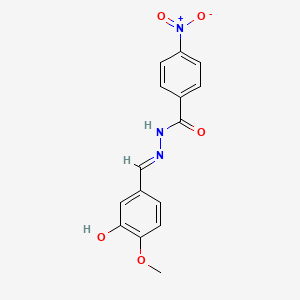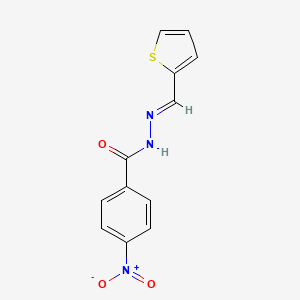![molecular formula C18H23N5O B5546751 2-phenyl-N-(2-{[6-(1-pyrrolidinyl)-4-pyrimidinyl]amino}ethyl)acetamide](/img/structure/B5546751.png)
2-phenyl-N-(2-{[6-(1-pyrrolidinyl)-4-pyrimidinyl]amino}ethyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
Synthesis Analysis
The synthesis of related N-[2-(1-pyrrolidinyl)ethyl]acetamides involves exploring variants in N-acyl, N-alkyl, and amino functions with substituents at key positions to optimize biological activity as opioid kappa agonists. For example, compounds like 2-(3,4-dichlorophenyl)-N-methyl-N-[(1S)-1-(1-methylethyl)-2-(1-pyrrolidinyl)ethyl]acetamide have been synthesized and evaluated for their potent naloxone-reversible analgesic effects in models, indicating a structured approach to synthesizing compounds with specific biological targets (Barlow et al., 1991).
Molecular Structure Analysis
Molecular structure determination, such as for N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide, involves various spectroscopic techniques and crystallography to elucidate the compound's configuration. For instance, the compound's structure was confirmed through elemental analyses and techniques like HNMR and LC-MS, highlighting the significance of structural determination in understanding the compound's chemical behavior and interactions (Sharma et al., 2018).
Chemical Reactions and Properties
The chemical behavior of related compounds involves interactions with various reagents under different conditions to yield new compounds with potential biological activities. For example, reactions involving 3-amino-4-methyl-6-phenyl-thieno[2,3-d]pyrimidine-2-carbonic acid alkylesters under specific conditions have led to the discovery of compounds with antianaphylactic activity, demonstrating the compound's reactivity and potential for generating pharmacologically relevant derivatives (Wagner et al., 1993).
Physical Properties Analysis
Investigating the physical properties of compounds like 2-phenyl-N-(2-{[6-(1-pyrrolidinyl)-4-pyrimidinyl]amino}ethyl)acetamide involves studying their solubility, melting points, and crystalline structure. Such analyses are crucial for understanding the compound's stability, formulation potential, and suitability for various applications.
Chemical Properties Analysis
The chemical properties of these compounds, including their reactivity, stability under different conditions, and interactions with biological targets, are essential for their potential therapeutic applications. Studies involving the synthesis and evaluation of compounds for activities such as antimicrobial effects provide valuable insights into their chemical properties and potential uses (Hossan et al., 2012).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-phenyl-N-[2-[(6-pyrrolidin-1-ylpyrimidin-4-yl)amino]ethyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N5O/c24-18(12-15-6-2-1-3-7-15)20-9-8-19-16-13-17(22-14-21-16)23-10-4-5-11-23/h1-3,6-7,13-14H,4-5,8-12H2,(H,20,24)(H,19,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOLKVJVIQMRRTL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=NC=NC(=C2)NCCNC(=O)CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-phenyl-N-(2-((6-(pyrrolidin-1-yl)pyrimidin-4-yl)amino)ethyl)acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![8-(2,6-dichloro-3-hydroxybenzyl)-3-ethyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5546685.png)
![ethyl 3-{[(2-chlorophenoxy)acetyl]amino}benzoate](/img/structure/B5546693.png)
![2-methyl-4-(3-{[4-(1H-pyrrol-2-ylcarbonyl)-1-piperazinyl]carbonyl}phenyl)-2-butanol](/img/structure/B5546702.png)

![4-[(2-ethoxybenzylidene)amino]-5-(phenoxymethyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B5546710.png)

![1-[2-(4-{1-[2-(dimethylamino)ethyl]-1H-imidazol-2-yl}-1-piperidinyl)-2-oxoethyl]-2,4-imidazolidinedione](/img/structure/B5546717.png)
![[(1S)-2-(3,3-diphenyl-1-piperidinyl)-1-(1H-imidazol-4-ylmethyl)-2-oxoethyl]amine dihydrochloride](/img/structure/B5546729.png)

![N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-[(5-isobutyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5546756.png)
![3-[(4-chlorobenzylidene)amino]-8-methoxy-3,5-dihydro-4H-pyrimido[5,4-b]indol-4-one](/img/structure/B5546762.png)

